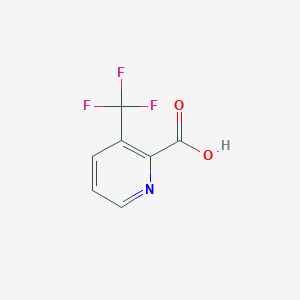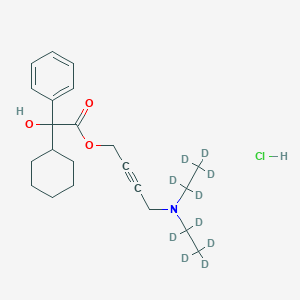
Oxybutynin-d10 Hydrochloride
Overview
Description
Oxybutynin-d10 Hydrochloride is a deuterated form of Oxybutynin Hydrochloride, which is an antimuscarinic agent used primarily for the treatment of overactive bladder. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Oxybutynin due to the presence of deuterium atoms, which can provide more detailed insights through mass spectrometry.
Mechanism of Action
Target of Action
Oxybutynin primarily targets the muscarinic receptors within the urothelium and detrusor muscle . These receptors play a crucial role in bladder contractions, which are normally a result of acetylcholine binding .
Mode of Action
Oxybutynin acts as an antimuscarinic agent . It inhibits the muscarinic action of acetylcholine on smooth muscle, effectively suppressing bladder contraction by preventing the binding of acetylcholine . This results in reduced detrusor muscle activity, relaxing the bladder and preventing the urge to void .
Biochemical Pathways
The primary biochemical pathway affected by oxybutynin is the cholinergic pathway . By inhibiting the muscarinic receptors, oxybutynin disrupts the normal cholinergic signaling that leads to bladder contractions . This results in decreased urinary frequency, urgency, and incontinence .
Result of Action
The molecular and cellular effects of oxybutynin’s action primarily involve the relaxation of the detrusor muscle in the bladder . This reduces the urge to void, thereby relieving undesirable urinary symptoms and improving the quality of life for patients affected by overactive bladder .
Action Environment
Environmental factors can influence the action, efficacy, and stability of oxybutynin. For instance, the presence of other drugs can interact with oxybutynin, potentially affecting its efficacy . Additionally, certain disease conditions can also influence the drug’s action
Biochemical Analysis
Biochemical Properties
Oxybutynin-d10 Hydrochloride plays a significant role in biochemical reactions by acting as an antagonist of muscarinic acetylcholine receptors. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it binds to the muscarinic receptors M1, M2, M3, M4, and M5, with varying affinities. The interaction with these receptors inhibits the action of acetylcholine, leading to a reduction in intracellular calcium mobilization and subsequent muscle relaxation . This compound also interacts with enzymes involved in its metabolism, such as cytochrome P450 enzymes, which facilitate its biotransformation.
Cellular Effects
This compound affects various types of cells and cellular processes. In bladder smooth muscle cells, it reduces detrusor muscle activity, leading to muscle relaxation and prevention of involuntary bladder contractions . This compound also influences cell signaling pathways by inhibiting the muscarinic action of acetylcholine, which affects gene expression and cellular metabolism. Additionally, this compound has been shown to impact submandibular gland cells, reducing salivation by inhibiting calcium mobilization .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to muscarinic acetylcholine receptors, specifically the M3 receptor. This binding inhibits the action of acetylcholine on smooth muscle cells, leading to muscle relaxation . The compound’s active metabolite, N-desethyloxybutynin, also contributes to its effects by competitively inhibiting postganglionic muscarinic receptors. This inhibition results in decreased intracellular calcium levels and reduced muscle contractions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under recommended storage conditions, but its degradation can occur if exposed to unfavorable conditions. Long-term studies have shown that this compound maintains its efficacy in reducing muscle contractions and salivation over extended periods . The stability and degradation of the compound can influence its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces bladder muscle contractions and salivation without significant adverse effects . At higher doses, toxic effects such as hallucinations, confusion, and agitation have been observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, which convert it to its active metabolite, N-desethyloxybutynin . This metabolite further undergoes biotransformation, affecting metabolic flux and metabolite levels. The involvement of these enzymes in the metabolism of this compound underscores its complex metabolic profile.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by its binding affinity to plasma proteins, which affects its localization and accumulation in specific tissues. This distribution pattern is crucial for its therapeutic efficacy and safety.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within smooth muscle cells and glandular cells is essential for its inhibitory effects on muscarinic receptors and subsequent muscle relaxation. Understanding the subcellular localization of this compound provides insights into its mechanism of action and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxybutynin-d10 Hydrochloride involves the incorporation of deuterium atoms into the Oxybutynin molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the Oxybutynin molecule are replaced with deuterium atoms. This can be achieved using deuterated reagents under specific conditions. For example, the reaction can be carried out in the presence of a deuterated solvent such as deuterated chloroform or deuterated methanol, with a catalyst to facilitate the exchange.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the complete and efficient incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for research purposes.
Chemical Reactions Analysis
Types of Reactions
Oxybutynin-d10 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of this compound.
Scientific Research Applications
Oxybutynin-d10 Hydrochloride is widely used in scientific research for various applications:
Pharmacokinetics: The deuterated compound is used to study the absorption, distribution, metabolism, and excretion of Oxybutynin in the body.
Metabolism Studies: It helps in identifying metabolic pathways and metabolites of Oxybutynin.
Drug Development: The compound is used in the development of new formulations and delivery methods for Oxybutynin.
Analytical Chemistry: It serves as an internal standard in mass spectrometry for the quantification of Oxybutynin and its metabolites.
Comparison with Similar Compounds
Similar Compounds
Tolterodine: Another antimuscarinic agent used for overactive bladder.
Solifenacin: A selective muscarinic receptor antagonist used for similar indications.
Darifenacin: Known for its high selectivity for muscarinic receptors in the bladder.
Uniqueness
Oxybutynin-d10 Hydrochloride is unique due to the presence of deuterium atoms, which enhance its utility in research applications. The deuterium atoms provide a distinct mass difference, making it easier to track and study the compound using mass spectrometry. This feature is particularly valuable in pharmacokinetic and metabolic studies, where precise measurement and identification of metabolites are crucial.
Properties
IUPAC Name |
4-[bis(1,1,2,2,2-pentadeuterioethyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H/i1D3,2D3,3D2,4D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIJYDAEGSIQPZ-MFMGRUKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O)C([2H])([2H])C([2H])([2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


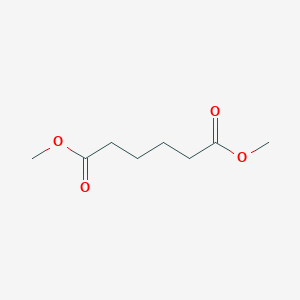
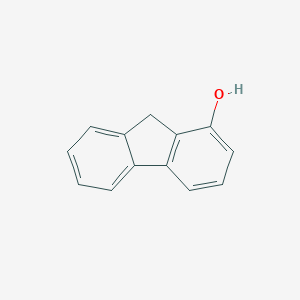
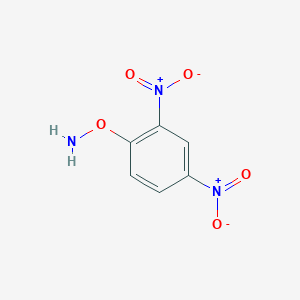
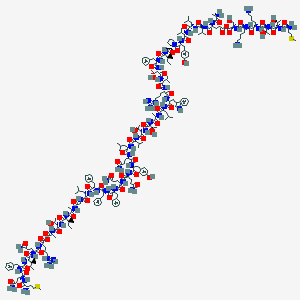



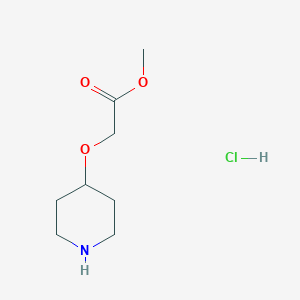
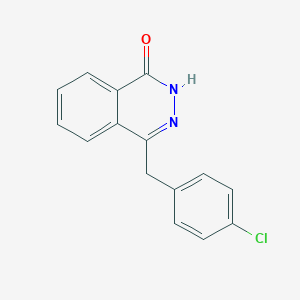
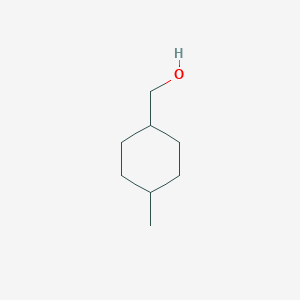

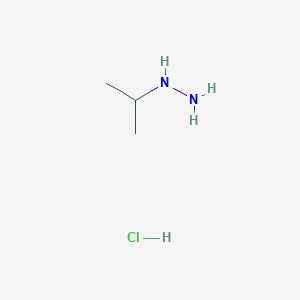
![2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]ethanol](/img/structure/B126027.png)
